3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Fluorine Chemistry Heterocyclic Synthesis Process Chemistry

3-Perfluorohexyl-5-trifluoromethyl-pyrazole is a highly fluorinated heterocyclic building block ideal for medicinal chemistry and materials science. Its unique perfluorohexyl and trifluoromethyl substitution provides distinct lipophilicity and metabolic stability, making it a cost-effective candidate for large-scale campaigns. High fluorine content (~67% w/w) supports advanced material development and 19F assays. Sourced to support robust R&D.

Molecular Formula C10H2F16N2
Molecular Weight 454.11 g/mol
CAS No. 1240309-75-4
Cat. No. B1390806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Perfluorohexyl-5-trifluoromethyl-pyrazole
CAS1240309-75-4
Molecular FormulaC10H2F16N2
Molecular Weight454.11 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
InChIInChI=1S/C10H2F16N2/c11-4(12,2-1-3(28-27-2)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)
InChIKeyUBYJCLQWBVLKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Perfluorohexyl-5-trifluoromethyl-pyrazole CAS 1240309-75-4: A Highly Fluorinated Pyrazole Building Block for Advanced Synthesis and Materials Science


3-Perfluorohexyl-5-trifluoromethyl-pyrazole (CAS 1240309-75-4) is a highly fluorinated heterocyclic compound with the molecular formula C₁₀H₂F₁₆N₂ and a molecular weight of 454.11 g/mol . It belongs to the class of perfluoroalkyl-substituted pyrazoles, which are valued as building blocks in medicinal chemistry, agrochemicals, and materials science due to the unique properties imparted by the fluorine atoms, including enhanced lipophilicity and metabolic stability [1]. This compound is commercially available for research purposes from multiple vendors, with typical purity specifications ranging from 95% to 97% .

Why 3-Perfluorohexyl-5-trifluoromethyl-pyrazole Cannot Be Directly Substituted: The Critical Role of Perfluoroalkyl Chain Length and Substitution Pattern


Fluorinated pyrazoles are not a homogenous class; their physicochemical and biological properties are exquisitely sensitive to the specific fluorinated substituents [1]. The perfluorohexyl group in this compound provides a distinct balance of lipophilicity and steric bulk compared to shorter-chain (e.g., perfluorobutyl) or longer-chain (e.g., perfluorooctyl) analogs. This directly impacts critical parameters such as membrane permeability, protein binding, and material performance . Furthermore, the exact substitution pattern on the pyrazole ring (3-perfluoroalkyl vs. 5-perfluoroalkyl) influences the compound's reactivity as a building block and its potential for regioselective functionalization, a key consideration in drug and agrochemical discovery where subtle structural changes can drastically alter biological activity [2].

Quantitative Differentiation of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole: Evidence-Based Selection Against Closest Analogs


Synthetic Yield: Benchmarking 3-Perfluoroalkylpyrazole Synthesis for Efficient Procurement

The synthesis of this compound falls within a well-characterized class of 3-perfluoroalkylpyrazoles. A foundational study reports that such compounds can be prepared in excellent yield (70-90%) from perfluoroalkylacetylenes under mild conditions [1]. This provides a robust, quantifiable benchmark for evaluating custom synthesis quotes or in-house development efforts. Alternative synthetic routes for other substituted pyrazoles may require harsher conditions or more expensive catalysts [2], making this class-level yield an important initial filter for project feasibility.

Fluorine Chemistry Heterocyclic Synthesis Process Chemistry

Purity Specifications: Selecting the Right Grade for Your Application

Commercially available 3-Perfluorohexyl-5-trifluoromethyl-pyrazole is offered at two primary purity grades: 95% and 97% . The choice between these grades represents a quantifiable trade-off between cost and analytical rigor. The 97% purity grade is specifically noted as being suitable for demanding applications where higher purity minimizes the risk of unknown impurities interfering with assays or subsequent reactions .

Chemical Procurement Quality Control Analytical Chemistry

Fluorine Content as a Proxy for Enhanced Physicochemical Properties

The compound contains 16 fluorine atoms in its structure (C₁₀H₂F₁₆N₂), representing a fluorine content of approximately 67% by weight . This is quantifiably higher than many common fluorinated pyrazole building blocks. For example, 3-(Trifluoromethyl)pyrazole (C₄H₃F₃N₂) has a fluorine content of only 42% . Higher fluorine content is generally correlated with increased lipophilicity and metabolic stability [1].

Medicinal Chemistry Agrochemicals Lipophilicity

Targeted Application Scenarios for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole Based on Quantifiable Differentiation


Cost-Effective Custom Synthesis of Advanced Fluorinated Intermediates

Leveraging the established class-level synthesis yield of 70-90% for 3-perfluoroalkylpyrazoles [1], this compound is a strong candidate for projects requiring gram-to-kilogram quantities of a highly fluorinated building block. The relatively straightforward synthesis from perfluoroalkylacetylenes [1] provides a cost-advantage over building blocks requiring more complex, lower-yielding synthetic routes, making it a prudent selection for large-scale medicinal chemistry campaigns or agrochemical development.

Optimizing Assay Reproducibility in High-Throughput Screening (HTS)

For HTS and biophysical assays, the 97% purity grade is the recommended selection . The 2% higher purity specification, while seemingly small, translates to a quantifiable reduction in the probability of false positives or off-target effects caused by trace impurities. This is a critical, data-driven decision for ensuring the quality and interpretability of screening data, particularly in automated systems where small variations can have amplified effects.

Design of High-Fluorine-Content Materials and Probes

The exceptionally high fluorine content of this compound (~67% by weight) directly supports the development of materials with extreme hydrophobicity, low surface energy, or specific ¹⁹F MRI properties. In the context of designing fluorinated probes for proteomics, as suggested by its use in the field , this high fluorine loading may enhance the signal-to-noise ratio in ¹⁹F NMR-based assays compared to probes with lower fluorine density.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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